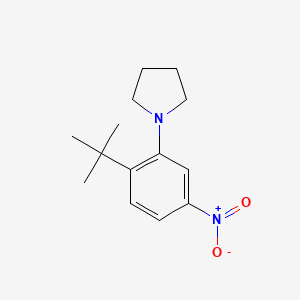
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine is a compound that features a pyrrolidine ring attached to a 2-tert-butyl-5-nitrophenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The presence of the tert-butyl and nitro groups on the phenyl ring can significantly influence the compound’s chemical properties and reactivity.
准备方法
One common method is the cyclization of appropriate precursors under specific conditions For instance, the pyrrolidine ring can be formed through the reaction of a suitable amine with a carbonyl compound, followed by cyclization
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a valuable tool in the study of various biological processes.
Medicine: It can be used in the development of new drugs due to its potential therapeutic properties.
作用机制
The mechanism of action of 1-(2-tert-butyl-5-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the pyrrolidine ring and the nitro group can influence the compound’s binding affinity to various biological targets, such as enzymes or receptors. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
相似化合物的比较
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine can be compared with other similar compounds, such as pyrrolidinone derivatives and other pyrrolidine-based compounds. These compounds share the pyrrolidine ring structure but differ in the substituents attached to the ring. The presence of the tert-butyl and nitro groups in this compound makes it unique in terms of its chemical reactivity and biological activities .
Similar compounds include:
- Pyrrolidinone derivatives
- Pyrrolidine-2,5-diones
- Prolinol derivatives
These compounds have been studied for their various biological activities and potential therapeutic applications .
属性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
1-(2-tert-butyl-5-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)12-7-6-11(16(17)18)10-13(12)15-8-4-5-9-15/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI 键 |
RGADEHAITCXMCE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


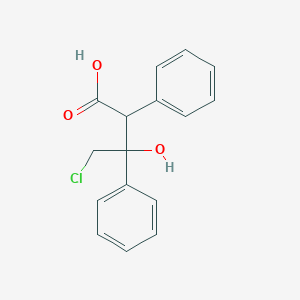
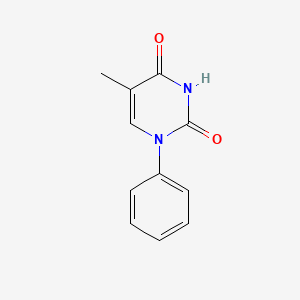
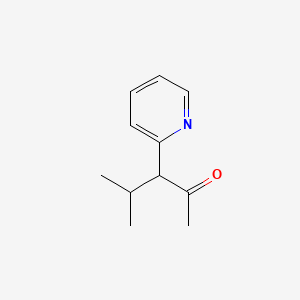
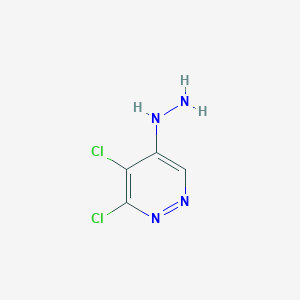
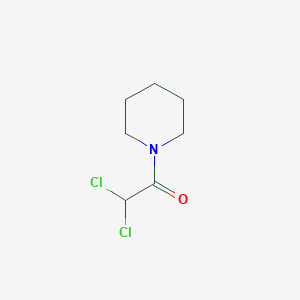

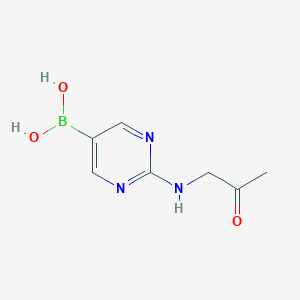
![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)
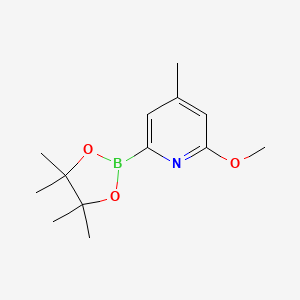
![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
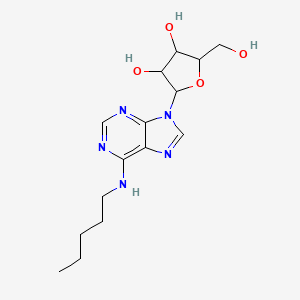
![(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate](/img/structure/B13996172.png)
![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)

